Gemcitabine monophosphate sodium salt hydrate is a derivative of the nucleoside analog gemcitabine, primarily used in oncology for its antitumor properties. This compound is classified as an antineoplastic agent and is recognized for its ability to inhibit DNA synthesis, making it valuable in cancer treatment protocols. Gemcitabine monophosphate is formed when gemcitabine is phosphorylated, enhancing its therapeutic efficacy by facilitating cellular uptake and activation within cancer cells.
Gemcitabine monophosphate sodium salt hydrate is synthesized from gemcitabine, which itself is derived from the nucleoside cytidine. The compound falls under the category of nucleoside analogs, specifically targeting cancerous cells by mimicking the natural nucleotides required for DNA replication. It is classified as a small molecule drug, often utilized in combination therapies for various malignancies, including pancreatic and non-small cell lung cancers .
The synthesis of gemcitabine monophosphate sodium salt hydrate can be achieved through several methods:
Gemcitabine monophosphate sodium salt hydrate has a molecular formula of CHFNOP·Na·xHO, with a molecular weight of approximately 299.24 g/mol. The structure features:
The presence of fluorine atoms enhances its stability and efficacy as a chemotherapeutic agent.
Gemcitabine monophosphate sodium salt hydrate participates in several key chemical reactions:
The mechanism of action for gemcitabine monophosphate sodium salt hydrate involves several steps:
Relevant data indicate that proper storage conditions (cool and dry environments) are crucial for maintaining its stability .
Gemcitabine monophosphate sodium salt hydrate finds extensive applications in:
This compound continues to be a significant focus within oncological research due to its potent effects on tumor growth inhibition and potential applications in novel therapeutic strategies.
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4